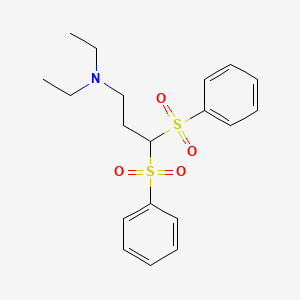
3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine: is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine typically involves the reaction of benzenesulfonyl chloride with N,N-diethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to sulfides.
Substitution: The benzenesulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its sulfonyl groups can form strong interactions with biological macromolecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, such as dyes, pigments, and polymers. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Wirkmechanismus
The mechanism of action of 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The compound’s amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 3,3-Di(benzenesulfonyl)-N,N-dimethylpropan-1-amine
- 3,3-Di(indolyl)oxindoles
- Bis(4-hydroxycoumarin)methanes
Comparison: 3,3-Di(benzenesulfonyl)-N,N-diethylpropan-1-amine is unique due to its specific combination of benzenesulfonyl and diethylamine groups. Compared to similar compounds, it offers distinct reactivity and binding properties, making it suitable for specialized applications in synthetic chemistry and biological research. For example, 3,3-Di(indolyl)oxindoles are primarily used in medicinal chemistry for their anticancer properties, while bis(4-hydroxycoumarin)methanes are known for their anticoagulant activity.
Eigenschaften
CAS-Nummer |
84109-69-3 |
|---|---|
Molekularformel |
C19H25NO4S2 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
3,3-bis(benzenesulfonyl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C19H25NO4S2/c1-3-20(4-2)16-15-19(25(21,22)17-11-7-5-8-12-17)26(23,24)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
UYXOOMIONIBHCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


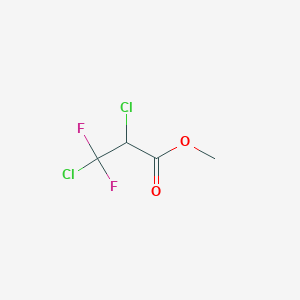



![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
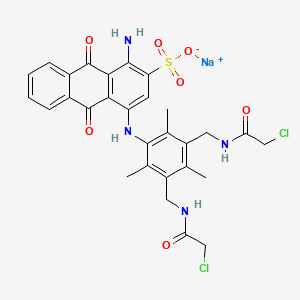
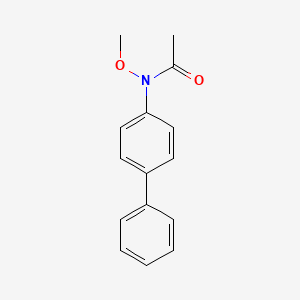

![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
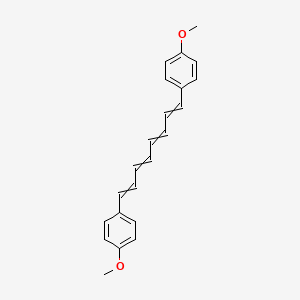
methanone](/img/structure/B14424648.png)
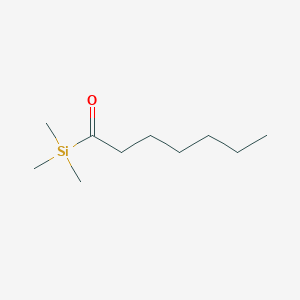
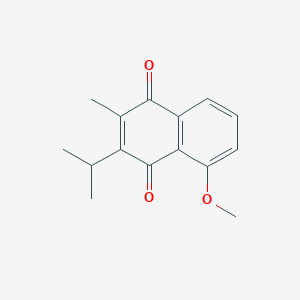
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)
